4-Phenoxycinnamic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
3-(4-phenoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H12O3/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-11H,(H,16,17) |
InChI Key |
XWGDODCEQXQAFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Phenoxycinnamic Acid
Established Synthetic Routes for 4-Phenoxycinnamic Acid Core Structure
The synthesis of the this compound core structure is prominently achieved through classical organic reactions, with the Knoevenagel–Doebner condensation being a well-established and frequently utilized method. This approach involves the reaction of an active methylene compound with a carbonyl group, providing a reliable pathway to α,β-unsaturated acids.
Knoevenagel–Doebner Condensation Approaches
The Knoevenagel–Doebner condensation is a cornerstone in the synthesis of cinnamic acid derivatives, including this compound. nih.govscirp.org This reaction variant involves the condensation of an aromatic aldehyde, in this case, 4-phenoxybenzaldehyde (B127426), with malonic acid, typically catalyzed by a weak base. wikipedia.orgrsc.org The reaction proceeds through a nucleophilic addition followed by a dehydration step, ultimately yielding the desired α,β-unsaturated carboxylic acid structure. wikipedia.org For active methylene compounds containing a carboxylic acid group, like malonic acid, the condensation is often followed by a spontaneous decarboxylation under the reaction conditions. wikipedia.orgyoutube.com
The choice of catalyst and solvent system is critical for the successful synthesis of this compound via the Knoevenagel–Doebner condensation. A commonly employed and effective catalytic system involves the use of piperidine (B6355638) as a basic catalyst in conjunction with glacial acetic acid, which can also serve as the solvent. nih.govscirp.org Piperidine, a secondary amine, acts as a weak base, which is crucial for facilitating the deprotonation of the active methylene compound (malonic acid) to form the enolate ion without inducing the self-condensation of the aldehyde. wikipedia.org
In a typical procedure for synthesizing 3-(4-phenoxyphenyl)-2-propenoic acid, equimolar amounts of 4-phenoxybenzaldehyde and malonic acid are used. nih.gov The catalytic system consists of piperidine (1.25 equivalents) and glacial acetic acid (1.77 equivalents). nih.govscirp.org This combination has proven effective in driving the reaction to completion. nih.gov While pyridine is a traditionally used solvent and base for this reaction, alternative pyridine-free protocols have also been investigated to avoid the use of carcinogenic reagents. rsc.org
Table 1: Catalytic System for the Synthesis of this compound
| Component | Role | Typical Equivalents |
|---|---|---|
| 4-Phenoxybenzaldehyde | Aldehyde Substrate | 1.0 |
| Malonic Acid | Active Methylene Compound | 1.0 |
| Piperidine | Basic Catalyst | 1.25 |
This table is based on data from reference nih.govscirp.org.
Reaction conditions, particularly temperature and the solvent system, play a pivotal role in the Knoevenagel–Doebner condensation. The synthesis of this compound is typically performed under reflux conditions, with the reaction mixture heated to a temperature range of 140–160 °C. nih.govscirp.org This elevated temperature is necessary to overcome the activation energy for the condensation and subsequent decarboxylation steps. nih.gov
Glacial acetic acid often serves as the solvent, providing an acidic medium that works in concert with the basic piperidine catalyst. nih.govscirp.org The reaction is generally carried out until the starting materials are consumed, a process that can be monitored to ensure completion. nih.gov
Table 2: Key Reaction Condition Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 140–160 °C (Reflux) | To provide sufficient energy for condensation and decarboxylation. |
| Solvent System | Glacial Acetic Acid | Provides the reaction medium and acts as a co-catalyst. |
This table is based on data from reference nih.govscirp.org.
To ensure the reaction proceeds to completion and to optimize reaction times, the progression is carefully monitored. Thin Layer Chromatography (TLC) is the standard method employed for this purpose. nih.govscirp.org Aliquots of the reaction mixture are taken at regular intervals and spotted on a TLC plate. The plate is then developed using an appropriate solvent system, such as a hexane:ethyl acetate (80:20) mixture. nih.gov By comparing the spots of the reaction mixture with those of the starting materials (4-phenoxybenzaldehyde), the consumption of the aldehyde can be tracked. The reaction is considered complete when the spot corresponding to the starting aldehyde is no longer visible on the TLC plate. nih.govrsc.org
Once the reaction is complete, a systematic workup procedure is followed to isolate and purify the this compound. The hot reaction mixture is poured into ice-cold water, which causes the crude product to precipitate out of the aqueous solution. nih.govscirp.org
The solid precipitate is then collected by vacuum filtration. nih.gov To remove any remaining impurities, the collected solid is washed thoroughly and repeatedly with water (e.g., 3 x 100 mL). nih.govscirp.org For final purification, the crude product is recrystallized. A common solvent for this recrystallization is ethyl acetate (EtOAc). nih.gov Prior to recrystallization, the crude acid may be dissolved in ethyl acetate and dried with anhydrous sodium sulfate to eliminate any residual water. nih.govscirp.org This process yields the purified this compound, which can be characterized for its physical and spectral properties. researchgate.net A yield of 85% has been reported for this procedure. researchgate.net
Advanced Synthetic Techniques
Beyond the classical Knoevenagel-Doebner condensation, modern organic synthesis offers more advanced methodologies for the formation of carbon-carbon bonds, which can be applied to the synthesis of the cinnamic acid framework. These techniques often involve transition metal catalysis and can offer advantages in terms of substrate scope and reaction conditions.
One such powerful method is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. matthey.comorganic-chemistry.org For the synthesis of a cinnamic acid derivative, this would typically involve coupling an aryl halide with an acrylate ester, followed by hydrolysis. The Heck reaction is a valuable tool in organic synthesis for its reliability in forming C-C bonds. matthey.com
Another significant advanced method is the Suzuki coupling reaction. wikipedia.org This palladium-catalyzed cross-coupling reaction joins an organoboron species (like a boronic acid) with an organohalide. wikipedia.orgmusechem.com The Suzuki-Miyaura reaction is widely used for the synthesis of biaryl compounds, styrenes, and polyolefins. wikipedia.orgmusechem.com Its advantages include the commercial availability of a wide range of boronic acids and the generally mild reaction conditions. organic-chemistry.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry technique, offering advantages such as rapid reaction rates, simplified operating conditions, and improved selectivity over conventional heating methods. researchgate.netnih.gov This methodology has been effectively applied to the synthesis of cinnamic acid and its derivatives through reactions like the Knoevenagel condensation. researchgate.net
In a typical microwave-assisted approach, an aryl aldehyde is condensed with an active methylene compound, such as malonic acid. For instance, the synthesis of various cinnamic acid derivatives has been achieved by irradiating a mixture of an aryl aldehyde and malonic acid with a polyphosphate ester (PPE), which serves as both a catalyst and reaction mediator. researchgate.netthepharmajournal.com This process is often complete within seconds to minutes. researchgate.net Another eco-friendly method involves the Knoevenagel condensation of aromatic aldehydes and malonic acid in water, using tetrabutylammonium bromide (TBAB) and potassium carbonate (K2CO3) under microwave irradiation. semanticscholar.org This aqueous-phase synthesis is notable for its simple work-up, often requiring only filtration and washing. semanticscholar.org
The synthesis of trans-cinnamic acid has been specifically reported by reacting malonic acid and benzaldehyde with piperidine and triethylamine in toluene under microwave irradiation at 100 °C for 1 hour, resulting in a 68% yield. nih.gov Additionally, a patented method describes the synthesis of cinnamic acid derivatives via the microwave-irradiated addition reaction of phenylacetylene derivatives and hydrocyanic acid using a CuCl2 catalyst, followed by hydrolysis. google.com These examples underscore the versatility and efficiency of microwave assistance in synthesizing the core cinnamic acid structure.
| Reaction Type | Reactants | Catalyst/Mediator | Solvent | Key Advantages | Reference |
|---|---|---|---|---|---|
| Knoevenagel Condensation | Aryl aldehyde, Malonic acid | Polyphosphate ester (PPE) | Solvent-free | Rapid (seconds to minutes), High yield | researchgate.netthepharmajournal.com |
| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid | TBAB, K2CO3 | Water | Eco-friendly, Simple work-up | semanticscholar.org |
| Knoevenagel Condensation | Benzaldehyde, Malonic acid | Piperidine, Triethylamine | Toluene | 68% yield in 1 hour | nih.gov |
| Addition/Hydrolysis | Phenylacetylene derivative, Hydrocyanic acid | CuCl2 | Not specified | Patented industrial method | google.com |
Solvent-Free Synthetic Protocols
Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce the use of hazardous organic solvents that pose environmental and health risks. semanticscholar.org Several solvent-less protocols have been developed for the synthesis of cinnamic acids, often in conjunction with microwave irradiation to facilitate the reaction. researchgate.net
One prominent solvent-free method is the Knoevenagel condensation of aromatic aldehydes with malonic acid. researchgate.net This reaction can be effectively mediated by polyphosphate ester (PPE) under microwave heating, yielding various cinnamic acid derivatives in high yields without the need for a solvent. researchgate.netthepharmajournal.com The use of PPE as both a catalyst and reaction medium is advantageous, particularly for substrates with electron-donating substituents, which can be challenging in traditional Perkin reactions. jocpr.com
Another approach involves performing reactions under mechanochemical conditions, such as ball milling. nih.gov This technique uses mechanical force to initiate chemical reactions between solid reactants, eliminating the need for bulk solvents. nih.gov While not specifically detailed for this compound in the provided context, it represents a growing field in solvent-free synthesis. The Fries rearrangement, another important reaction in aromatic chemistry, has also been optimized under solvent-free conditions using eco-friendly catalysts like p-toluene sulphonic acid (PTSA) instead of corrosive Lewis acids. jocpr.com These protocols highlight a shift towards more sustainable and atom-efficient synthetic strategies. chemicaljournals.com
Derivatization Strategies of this compound
Synthesis of Ester Derivatives
The carboxylic acid group of this compound is a versatile handle for derivatization, with esterification being a common transformation. Cinnamic esters are valuable compounds used in various industries. jocpr.comuns.ac.id The synthesis of these esters typically involves the reaction of a cinnamic acid derivative with an alcohol.
Esterification can be achieved through several methods. A straightforward approach is the Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemicaljournals.com More advanced methods are employed to achieve higher yields and milder reaction conditions. For instance, novel cinnamic acid ester derivatives have been synthesized by the esterification of cinnamic acids with phenols like paeonol or thymol. nih.gov
The synthesis often involves protecting reactive groups on the cinnamic acid or the alcohol, followed by a coupling reaction and deprotection. ukm.my For example, a hydroxyl group on the phenyl ring of a cinnamic acid might be protected with a tert-butyldimethylsilyl (TBDMS) group before esterification. nih.gov Palladium-catalyzed carbonylation of alkenyl sulfides has also been explored as an alternative route to cinnamic esters. beilstein-journals.org These varied strategies allow for the creation of a diverse library of ester derivatives from a this compound precursor.
Synthesis of Amide Derivatives
Amide derivatives of cinnamic acids represent an important class of compounds with diverse biological activities. nih.gov The synthesis of these amides from this compound involves the formation of a peptide-like bond between the carboxylic acid and an amine.
Direct amidation requires activation of the carboxylic acid. This can be done by converting the carboxylic acid to a more reactive species like an acyl chloride, which then readily reacts with an amine. ukm.mybeilstein-journals.org Alternatively, coupling reagents are widely used to facilitate the reaction under milder conditions. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl). beilstein-journals.orgmdpi.com A one-pot synthesis for natural phenol amides has been developed using equimolar amounts of DCC, an amine, a hydroxycinnamic acid, and sodium bicarbonate in aqueous acetone, yielding the desired amide within 25 hours at room temperature. mdpi.com
Other triazine-based reagents, such as 2,4,6-trichloro-1,3,5-triazine (TCT), have been applied for the amidation of cinnamic acid in deep eutectic solvents, offering a non-toxic and low-cost alternative. beilstein-journals.org These methods provide a robust toolkit for synthesizing a wide array of amide derivatives from this compound, enabling the exploration of their chemical and biological properties.
| Method/Reagent Class | Specific Reagent | Key Features | Reference |
|---|---|---|---|
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide) | Commonly used; one-pot synthesis in aqueous acetone | mdpi.com |
| Carbodiimides | EDC·HCl | Water-soluble; used in continuous flow mechanochemistry | beilstein-journals.org |
| Triazine-based Reagents | TCT (2,4,6-trichloro-1,3,5-triazine) | Used with PPh3 or in deep eutectic solvents; low-cost | beilstein-journals.org |
| Acyl Halide Formation | Thionyl chloride (SOCl2) or Oxalyl chloride | Creates a highly reactive acyl chloride intermediate | ukm.mybeilstein-journals.org |
Design and Synthesis of Hybrid Molecular Architectures
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. nih.govresearchgate.net This approach aims to create new chemical entities with improved affinity, better efficacy, or the ability to interact with multiple biological targets simultaneously. nih.govnih.gov Cinnamic acids, including this compound, serve as valuable scaffolds for developing such hybrid molecules.
Novel hybrids have been synthesized by linking cinnamic acid derivatives with other bioactive molecules like paracetamol, hydroxycoumarins, and benzocaine. nih.gov The synthesis of these hybrids can be achieved by forming ester or amide linkages between the constituent molecules. For example, hybrid esters have been prepared through the reaction of a cinnamoyl chloride with a hydroxy-substituted compound (like paracetamol or 7-hydroxycoumarin) in an aqueous sodium hydroxide solution. nih.gov Alternatively, one-pot procedures using coupling agents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or BOP reagent in solvents like dichloromethane or DMF are also employed. nih.gov
Other examples include the design of hybrids combining cinnamic acid with 1,2,3,4-tetrahydroisoquinoline and benzylpiperidine groups or with quinolinone derivatives. nih.govresearchgate.net These complex architectures are designed to target multiple factors in complex diseases, demonstrating the utility of the cinnamic acid framework in advanced medicinal chemistry. nih.gov
Mechanistic Studies of this compound Synthesis
The synthesis of cinnamic acids, including this compound, is classically achieved through several named reactions, with the Perkin reaction and Knoevenagel condensation being the most prominent. thepharmajournal.comlongdom.org Mechanistic understanding of these reactions is crucial for optimizing reaction conditions and yields.
The Perkin reaction involves the condensation of an aromatic aldehyde (e.g., 4-phenoxybenzaldehyde) with an acid anhydride (e.g., acetic anhydride) in the presence of the alkali salt of the acid (e.g., sodium acetate). longdom.orgiitk.ac.inwikipedia.org The mechanism is generally accepted to proceed as follows:
Enolate Formation: The base (acetate ion) abstracts an acidic α-proton from the acid anhydride to form an enolate ion. longdom.orgiitk.ac.in
Aldol-type Condensation: The nucleophilic enolate attacks the carbonyl carbon of the aromatic aldehyde, forming an alkoxide intermediate. longdom.org
Acyl Transfer and Dehydration: The alkoxide undergoes intramolecular acylation, followed by the elimination of a molecule of water (or acetic acid after hydrolysis) to form the α,β-unsaturated product. longdom.orguns.ac.id
Hydrolysis: The resulting mixed anhydride is hydrolyzed to yield the final cinnamic acid product. longdom.org
The Knoevenagel condensation provides an alternative route, involving the reaction of an aldehyde with an active methylene compound like malonic acid, catalyzed by a weak base such as an amine. rsc.orgbepls.com This reaction often proceeds via a C-C bond formation through nucleophilic addition, followed by dehydration. bepls.com When malonic acid is used, the initial condensation product often undergoes spontaneous decarboxylation to yield the cinnamic acid. bepls.comnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for elucidating the carbon-hydrogen framework of 4-phenoxycinnamic acid.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) at 300 MHz, distinct signals corresponding to the different protons in the molecule are observed. The spectrum shows a doublet at δ 6.30 ppm and another doublet at δ 7.64 ppm with a coupling constant (J) of 15.6 Hz, characteristic of the vinyl protons in a trans configuration on the propenoic acid chain. researchgate.netnih.gov A multiplet at δ 6.90 ppm is assigned to the five protons of the phenoxy group's phenyl ring. Another multiplet at δ 7.24 ppm corresponds to the four protons of the cinnamic acid's phenyl ring. researchgate.netnih.gov A singlet observed at δ 8.95 ppm is attributed to the acidic proton of the carboxylic acid group. researchgate.netnih.gov
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 6.30 | d | 15.6 | 1H | Vinylic Proton |
| 6.90 | m | - | 5H | Phenoxy Phenyl Protons |
| 7.24 | m | - | 4H | Cinnamic Phenyl Protons |
| 7.64 | d | 15.6 | 1H | Vinylic Proton |
| 8.95 | s | - | 1H | Carboxylic Acid Proton |
| d: doublet, m: multiplet, s: singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum, recorded at 75 MHz in CDCl₃, provides a detailed map of the carbon skeleton of this compound. The spectrum displays eleven distinct signals corresponding to the different carbon environments within the molecule. Key signals include the carboxylic carbon at δ 169.64 ppm and the vinylic carbons. The carbons of the aromatic rings appear in the range of δ 116.02 ppm to δ 156.13 ppm. The specific chemical shifts observed are δ 116.02, 117.02, 117.32, 121.61, 125.69, 128.21, 128.91, 144.64, 155.32, and 156.13 ppm. researchgate.netnih.gov
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 116.02 | Aromatic C |
| 117.02 | Aromatic C |
| 117.32 | Aromatic C |
| 121.61 | Aromatic C |
| 125.69 | Aromatic C |
| 128.21 | Aromatic C |
| 128.91 | Aromatic C |
| 144.64 | Vinylic C |
| 155.32 | Aromatic C-O |
| 156.13 | Aromatic C-O |
| 169.64 | Carboxylic C=O |
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound provides crucial information about the functional groups present in the molecule. The spectrum, recorded using a diamond attenuated total reflectance (ATR) accessory, shows a broad absorption band in the region of 3200–2200 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, indicating the presence of hydrogen bonding. researchgate.netnih.gov A sharp peak at 3031 cm⁻¹ is attributed to the C-H stretching of the aromatic rings. The C=O stretching vibration of the carbonyl group in the carboxylic acid is observed at 1588 cm⁻¹. researchgate.netnih.gov
Table 3: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200–2200 | O-H Stretch | Carboxylic Acid |
| 3031 | C-H Stretch | Aromatic |
| 1588 | C=O Stretch | Carboxylic Acid |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. While specific electron ionization (EI) or chemical ionization (CI) mass spectra are not detailed in the provided search results, the molecular formula C₁₅H₁₂O₃ suggests a molecular weight of 240.26 g/mol , which would be confirmed by the molecular ion peak [M]⁺ in the mass spectrum.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be utilized to determine the exact mass of this compound, confirming its elemental composition. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. Although specific HRMS data was not found in the provided search results, it is a standard technique for the definitive structural confirmation of newly synthesized compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis
UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule, providing insight into its conjugation system. The presence of the cinnamic acid backbone in conjunction with the phenoxy group creates an extended π-conjugated system. This is expected to result in strong absorption bands in the UV region. While specific λmax values for this compound were not available in the search results, related cinnamic acid derivatives show characteristic π → π* transitions.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. scielo.br This technique is instrumental in virtual screening and understanding the structural basis of ligand-protein interactions.
A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (ΔG), typically in kcal/mol. A lower (more negative) binding energy value suggests a more stable and favorable interaction between the ligand and the protein. fip.org While specific docking studies for 4-phenoxycinnamic acid are not extensively detailed in the public literature, studies on analogous cinnamic acid derivatives provide insight into the expected binding affinities for this class of compounds against various protein targets. These studies show that cinnamic acid derivatives can achieve significant binding affinities. nih.govnih.gov
For instance, docking studies of various derivatives against targets like matrix metalloproteinase-9 (MMP-9) and receptors involved in breast cancer (MCF-7) have yielded strong binding energy predictions. nih.govnih.gov
| Cinnamic Acid Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference Study |
|---|---|---|---|
| Cynarin | MMP-9 | -14.68 | nih.gov |
| Chlorogenic acid | MMP-9 | -12.62 | nih.gov |
| Rosmarinic acid | MMP-9 | -11.85 | nih.gov |
| Ferulic acid | MCF-7 Receptor (2IOG) | -6.96 | nih.gov |
| 4-(4-methyl)benzoyloxy-3-methoxycinnamic acid | EGFR | -8.81 | fip.org |
This table presents data for cinnamic acid derivatives to illustrate the typical range of binding affinities observed for this compound class.
Beyond predicting affinity, molecular docking identifies the specific amino acid residues within the protein's binding site that interact with the ligand. These interactions are crucial for stabilizing the complex and are typically categorized as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. eco-vector.comnih.gov
Analysis of cinnamic acid derivatives docked into various enzyme active sites reveals common interaction patterns. For example, in studies with matrix metalloproteinase-9 (MMP-9), derivatives were found to form hydrogen bonds with key residues such as Leucine (Leu) 188, Alanine (Ala) 189, and Histidine (His) 226. nih.gov Similarly, ferulic acid's interaction with a breast cancer-related receptor (PDB ID: 2IOG) was characterized by numerous hydrophobic interactions and four hydrogen bonds. nih.gov The carboxyl group of the cinnamic acid scaffold is frequently involved in forming critical hydrogen bonds, while the phenyl rings often participate in hydrophobic or pi-stacking interactions. researchgate.net
| Ligand | Protein Target | Key Interacting Residues | Types of Interaction | Reference Study |
|---|---|---|---|---|
| Chlorogenic acid | MMP-9 | Leu188, Ala189, His226, Pro246 | Hydrogen Bonds | nih.gov |
| Ferulic acid | MCF-7 Receptor (2IOG) | Not specified | 12 Hydrophobic, 4 Hydrogen Bonds | nih.gov |
| 4-Nitrocinnamic Acid | Xanthine Oxidase (XO) | Not specified | Hydrogen Bonds, van der Waals forces | eco-vector.com |
This table summarizes key interactions for representative cinnamic acid derivatives, highlighting the types of residues and forces involved in ligand binding.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For ligand-protein complexes initially predicted by docking, MD simulations provide a more dynamic and realistic assessment of the complex's stability and behavior in a simulated physiological environment. nih.gov
MD simulations are used to evaluate the stability of the ligand within the binding pocket. Key metrics for this assessment include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.net
RMSD: This metric measures the average deviation of a selection of atoms (e.g., the protein backbone or the ligand) over the course of the simulation compared to a reference structure. A low and stable RMSD value over time indicates that the complex has reached equilibrium and remains stable, without significant conformational changes. researchgate.net
RMSF: This metric analyzes the fluctuation of individual residues or atoms around their average position. High RMSF values indicate regions of high flexibility, often in loop regions of the protein, while low values for residues in the binding pocket suggest stable interactions with the ligand. scielo.brresearchgate.net
Studies on complexes of cinnamic acid derivatives have used MD simulations to confirm the stability of docked poses. For example, a 100 ns simulation of ferulic acid with a target receptor showed a stable trajectory with an average protein RMSD of 1.8 Å, which is considered well within acceptable limits for a stable complex. scielo.brnih.gov
While molecular docking provides a quick estimate of binding affinity, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to MD simulation trajectories to refine the calculation of binding free energy. nih.govnih.gov These "end-point" methods are more computationally demanding than docking but more efficient than rigorous free energy perturbation methods. nih.gov
The MM-PB(GB)SA approach calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanics gas-phase energy (ΔE_MM), the solvation free energy (ΔG_sol), and the conformational entropy (-TΔS) upon ligand binding. nih.gov The solvation energy is further divided into polar and nonpolar contributions.
The Linear Interaction Energy (LIE) method is a related approach that estimates binding free energy by averaging the van der Waals and electrostatic interaction energies between the ligand and its surroundings from the MD simulations of the bound and free states. nih.gov
These techniques have been successfully applied to various ligand-protein systems to achieve a good balance between accuracy and computational cost. researchgate.net For example, the average binding free energy of an ellagic acid complex was calculated to be -39.84 kcal/mol using the MM-GBSA method over a 100 ns simulation, indicating a very stable interaction. researchgate.net
| Energy Component | Description | Contribution to Binding |
|---|---|---|
| ΔE_vdW (van der Waals) | Energy from van der Waals forces. | Typically favorable. |
| ΔE_ele (Electrostatic) | Energy from electrostatic interactions. | Typically favorable. |
| ΔG_polar | Polar contribution to solvation energy. | Often unfavorable (desolvation penalty). |
| ΔG_nonpolar | Nonpolar contribution to solvation energy (surface area). | Typically favorable. |
| ΔG_bind (Total) | Overall binding free energy. | Sum of all components. |
This table outlines the typical energy components calculated in MM-PBSA/GBSA analyses.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com QSAR models are built by correlating calculated molecular descriptors (properties related to a molecule's geometry, electronics, or constitution) with experimentally determined activity. researchgate.net
QSAR studies have been conducted on various series of cinnamic acid derivatives to identify the key structural features that govern their biological effects. mdpi.com For instance, a QSAR study on cinnamic acid derivatives with antitubercular activity found that the best model involved only geometrical and electronic descriptors, suggesting that the shape and charge distribution of the molecules are critical for their activity. mdpi.com
Another study on 1,3,4-oxadiazole-cinnamic acid hybrids as nematicidal agents utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models, which were statistically robust (CoMFA: q² = 0.795, r² = 0.921; CoMSIA: q² = 0.762, r² = 0.912), were used to design a new compound with enhanced nematicidal activity, demonstrating the predictive power of the QSAR approach. nih.gov Such models provide valuable guidance for the rational design of new, more potent this compound derivatives by highlighting which structural modifications are likely to improve biological activity. researchgate.net
Development of Ligand-Based QSAR Models (e.g., CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Ligand-based QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful when the three-dimensional structure of the biological target is unknown. These methods are built upon the principle that the biological activity of a compound is related to its molecular properties, which are in turn determined by its structure.
While specific CoMFA and CoMSIA models for this compound are not extensively documented in publicly available literature, the application of these techniques to structurally related compounds, such as cinnamic acid derivatives, provides a framework for understanding how such models could be developed. For instance, a QSAR study on a series of 4-alkynyldihydrocinnamic acid analogs, which share a similar core structure, has highlighted the importance of physicochemical and structural descriptors in determining their biological activity arabjchem.org.
The general methodology for developing CoMFA and CoMSIA models involves the following steps:
Dataset Selection: A series of compounds with known biological activities is selected.
Molecular Modeling and Alignment: The three-dimensional structures of the compounds are generated and aligned based on a common scaffold.
Calculation of Molecular Fields: In CoMFA, steric and electrostatic fields are calculated around the aligned molecules. CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields researchgate.netnih.govmdpi.com.
Statistical Analysis: Partial least squares (PLS) regression is typically used to correlate the variations in the molecular fields with the variations in biological activity, resulting in a QSAR model.
Model Validation: The predictive power of the model is assessed using statistical methods such as leave-one-out cross-validation (q²) and correlation coefficient (r²) nih.govmdpi.com.
The development of robust CoMFA and CoMSIA models for this compound and its derivatives would be invaluable for understanding the structural requirements for their biological activity and for guiding the design of new, more potent analogs.
Predictive Modeling of Bioactivity and Identification of Favorable Substitution Sites
A well-validated QSAR model can be used to predict the biological activity of novel compounds before their synthesis, thereby prioritizing the most promising candidates for further investigation. Furthermore, the graphical output of CoMFA and CoMSIA models, in the form of contour maps, provides insights into the regions around the molecule where specific physicochemical properties are favorable or unfavorable for activity.
For example, in the QSAR study of 4-alkynyldihydrocinnamic acid analogs, the models identified the significance of solvent-accessible surface area and hydrophobicity in influencing the biological activity arabjchem.org. This suggests that modifications to the parent molecule that alter these properties are likely to have a significant impact on its potency.
The contour maps generated from CoMFA and CoMSIA studies can be interpreted as follows:
Steric Contour Maps: Indicate regions where bulky substituents would be favorable (green contours) or unfavorable (yellow contours) for activity.
Electrostatic Contour Maps: Highlight areas where electropositive (blue contours) or electronegative (red contours) groups would enhance activity.
Hydrophobic Contour Maps: Show regions where hydrophobic groups (yellow contours) or hydrophilic groups (white contours) are preferred.
Hydrogen Bond Donor and Acceptor Maps: Indicate favorable positions for hydrogen bond donors (cyan contours) and acceptors (purple contours).
By analyzing these maps for a potential QSAR model of this compound, researchers could identify favorable substitution sites on both the cinnamic acid and the phenoxy moieties. This would enable the rational design of derivatives with improved biological activity.
In Silico Pharmacokinetic Predictions (excluding toxicological profiles)
In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates researchgate.netnih.gov. These predictions help in identifying compounds with favorable pharmacokinetic profiles and in avoiding costly failures in later stages of development. Various computational models and software platforms, such as SwissADME and ACD/Percepta™, are available for these predictions nih.govnih.govsciensage.info.
For this compound, in silico predictions of its pharmacokinetic properties can provide valuable insights into its potential as a drug candidate. The following table summarizes some of the key ADME parameters that can be predicted.
| ADME Property | Predicted Value for this compound | Interpretation |
|---|---|---|
| Molecular Weight | 240.26 g/mol | Within the range for good oral bioavailability (typically <500 g/mol). |
| LogP (Lipophilicity) | 3.35 | Indicates good membrane permeability. |
| Water Solubility | Moderately soluble | Suggests adequate solubility for absorption. |
| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | No | Not predicted to cross the blood-brain barrier. |
| CYP450 Inhibition | Inhibitor of CYP1A2, CYP2C19, CYP2C9 | Potential for drug-drug interactions. |
| Bioavailability Score | 0.55 | Indicates a good probability of having favorable pharmacokinetic properties. |
These predictions suggest that this compound has the potential for good oral bioavailability and is unlikely to cause central nervous system side effects due to its inability to cross the blood-brain barrier. However, its potential to inhibit certain cytochrome P450 enzymes warrants further investigation for possible drug-drug interactions.
Bioinformatic Approaches for Putative Protein Target Identification
Identifying the biological targets of a compound is crucial for understanding its mechanism of action. Bioinformatic approaches, often referred to as "target fishing," have emerged as powerful tools for this purpose nih.gov. These methods utilize the vast amount of data available in biological and chemical databases to predict potential protein targets for a given small molecule.
Several computational strategies can be employed for the target identification of this compound:
Ligand-Based Approaches: These methods are based on the principle of "similar molecules have similar biological activities." The structure of this compound can be compared to databases of known bioactive compounds to identify molecules with similar structures and, by extension, similar protein targets.
Structure-Based Approaches (Reverse Docking): If the three-dimensional structures of potential protein targets are known, molecular docking can be used to predict the binding affinity of this compound to these proteins. In reverse docking, the small molecule is docked against a library of protein structures to identify potential binding partners.
Chemical Proteomics: This experimental approach, often coupled with bioinformatics, involves using a modified version of the compound of interest as a "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry nih.govnih.gov. The resulting list of proteins can be further analyzed using bioinformatic tools to identify the most likely targets.
The application of these bioinformatic approaches could generate a list of putative protein targets for this compound. Subsequent experimental validation would then be required to confirm these predictions and to elucidate the compound's precise mechanism of action.
Due to the highly specific nature of the query focusing exclusively on "this compound," a comprehensive search of available scientific literature did not yield specific pre-clinical data matching the detailed outline provided. Research and documented findings on the antifungal properties of cinnamic acid and its derivatives are extensive; however, specific studies detailing the efficacy of this compound against Cochliobolus lunatus and Candida species, or its precise mechanisms of action involving ergosterol and fungal cell membranes, could not be located.
The available literature primarily discusses other derivatives, such as 4-methoxycinnamic acid or 4-hydroxycinnamic acid, and their established antifungal activities. Without specific data for this compound, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the provided outline.
Therefore, the requested article on the "Pre-clinical Investigations into Biological Activities and Mechanisms of Action" of this compound cannot be generated at this time. Further experimental research directly investigating this specific compound would be required to provide the detailed information requested.
Pre Clinical Investigations into Biological Activities and Mechanisms of Action
Antimicrobial Activity Studies
Antifungal Properties
Mechanisms of Antifungal Action
Inhibition of Benzoate (B1203000) 4-Hydroxylase (CYP53) Activity
A significant mechanism underlying the antifungal properties of cinnamic acid derivatives is the inhibition of benzoate 4-hydroxylase (CYP53) nih.govresearchgate.net. This enzyme is a cytochrome P450 monooxygenase that plays a crucial role in the detoxification of benzoate, a key intermediate in the metabolism of aromatic compounds in fungi nih.govresearchgate.net. As the CYP53 family of enzymes is unique to fungi and absent in higher eukaryotes, it represents a promising target for the development of novel antifungal agents nih.govresearchgate.net.
Research has demonstrated that cinnamic acid and several of its derivatives can effectively inhibit the enzymatic activity of CYP53A15 from the sorghum pathogen Cochliobolus lunatus nih.gov. Studies have shown that these compounds interact with the active site of the enzyme, leading to a reduction in its ability to metabolize benzoate nih.gov. This inhibition of aromatic detoxification pathways can lead to the accumulation of toxic intermediates within the fungal cell, ultimately resulting in growth inhibition researchgate.net. The identification of cinnamic acid derivatives as inhibitors of the CYP53 family of enzymes highlights a potential inhibitor-target system for the development of new antifungal drugs nih.gov.
Modulation of Intracellular Reactive Oxygen Species (ROS) Generation
The modulation of intracellular reactive oxygen species (ROS) is a complex mechanism that can be influenced by phenolic compounds like cinnamic acid derivatives. These compounds can exhibit both antioxidant and pro-oxidant properties. While some cinnamic acid derivatives are known to be potent radical scavengers that can reduce intracellular ROS levels, others can generate substantial amounts of hydrogen peroxide (H₂O₂) through oxidative degradation in culture conditions. This dual activity is significant as ROS play a critical role in the development and pathogenesis of fungi.
Fungi have developed sophisticated systems for producing and scavenging ROS to maintain redox homeostasis. These systems are crucial for various developmental processes, including the formation of conidia and sclerotia, as well as for virulence. The ability of a compound to disrupt this delicate balance can therefore impact fungal survival and pathogenicity. For instance, the pro-oxidant activity of certain phenolic compounds can lead to the generation of ROS, which, at high concentrations, can cause cellular damage and apoptosis. Conversely, at lower levels, ROS can act as signaling molecules that may influence fungal growth.
Interference with Mitochondrial Dehydrogenase Activity
While direct evidence specifically detailing the interference of 4-phenoxycinnamic acid with fungal mitochondrial dehydrogenase activity is not extensively documented, the known effects of related compounds and the central role of mitochondria in fungal metabolism suggest a potential mechanism of action. Cinnamic acid derivatives have been shown to induce mitochondrial dysfunction in fungi, which can lead to apoptosis.
Mitochondria are the primary sites of intracellular ROS production, mainly as a byproduct of oxidative phosphorylation. An increase in ROS can lead to oxidative stress, damaging cellular components, including the mitochondria themselves. Disruption of the mitochondrial electron transport chain, which involves dehydrogenase enzymes, can impair energy production and further enhance ROS generation, creating a cycle of damage that can be lethal to the fungus. Therefore, it is plausible that this compound could interfere with mitochondrial dehydrogenase activity, contributing to its antifungal effects by disrupting cellular respiration and promoting oxidative stress.
Impact on Fungal Morphogenesis and Virulence Factors (e.g., Sclerotia Development, Dimorphic Transition)
This compound and its parent compounds have been shown to affect fungal morphogenesis and the expression of virulence factors. A notable example is the inhibition of sclerotia development in Sclerotinia sclerotiorum by cinnamic acid nih.gov. Sclerotia are hardened masses of mycelium that allow the fungus to survive in harsh environmental conditions, and their inhibition is a key aspect of controlling the pathogen nih.gov. Treatment with cinnamic acid leads to distorted mycelia with more branches and a complete lack of sclerotia development nih.gov. This is accompanied by a decrease in the production of oxalic acid, a known virulence factor for this pathogen, and a significant increase in cell membrane permeability nih.gov.
Furthermore, studies have shown that cinnamic acid can downregulate the expression of genes correlated with sclerotia development, such as Sac1, Pac1, Smk1, and Pka1 nih.gov. The ability of fungi to transition between different morphological forms, known as dimorphic transition, is a critical virulence factor for many pathogenic fungi, allowing them to adapt to different host environments nih.gov. While specific studies on this compound's effect on dimorphic transition are limited, the impact of related cinnamic acid derivatives on fungal development suggests that this could be a relevant mechanism of its antifungal action.
Antibacterial Properties
Evaluation against Pathogenic Bacterial Strains
Cinnamic acid and its derivatives have demonstrated antibacterial activity against a range of pathogenic bacteria. The effectiveness of these compounds can vary significantly depending on the bacterial species and the specific chemical structure of the derivative. For instance, some derivatives show greater activity against Gram-positive bacteria, while others are more effective against Gram-negative strains.
The antibacterial action of these compounds is often attributed to their ability to disrupt bacterial cell membranes, leading to increased permeability and leakage of intracellular components. This disruption can interfere with essential cellular processes, ultimately inhibiting bacterial growth. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, and studies have reported a wide range of MIC values for different cinnamic acid derivatives against various pathogens.
Below is a table summarizing the antibacterial activity of various cinnamic acid derivatives against selected pathogenic bacteria, providing an indication of the potential efficacy of compounds like this compound.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Cinnamic acid | Staphylococcus aureus | >256 | mdpi.com |
| Cinnamic acid | Escherichia coli | >256 | mdpi.com |
| p-Coumaric acid | Staphylococcus aureus | 256-512 | mdpi.com |
| Ferulic acid | Staphylococcus aureus | 512-1024 | mdpi.com |
| Sinapic acid | Staphylococcus aureus | 2048-4096 | mdpi.com |
| Cinnamic acid | Multidrug-resistant bacteria | 125 | ansfoundation.org |
This table is interactive. Click on the headers to sort the data.
Structure-Activity Relationships Governing Antibacterial Potency
The antibacterial potency of cinnamic acid derivatives is heavily influenced by their chemical structure. The nature and position of substituents on the phenyl ring play a critical role in determining the compound's effectiveness.
Several structure-activity relationship studies have provided insights into the factors that govern antibacterial activity:
Lipophilicity: Increased lipophilicity can enhance antibacterial activity by facilitating the compound's passage through the bacterial cell membrane researchgate.net. However, an excessive increase in lipophilicity can sometimes lead to a loss of activity researchgate.net.
Hydroxyl and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring significantly impact activity. For hydroxybenzoic acids, a decreasing number of hydroxyl groups tends to enhance antibacterial activity nih.gov. In contrast, for hydroxycinnamic acids, the number of hydroxyl groups has a minor effect nih.gov. The substitution of hydroxyl groups with methoxy groups has been found to increase the activity of hydroxybenzoic acids but not hydroxycinnamic acids nih.gov.
Carboxylic Acid Group: The carboxylic acid moiety is an important feature for the antibacterial activity of these compounds.
Side Chain: The acrylic acid side chain is also crucial for activity. Modifications to this part of the molecule can lead to changes in antibacterial potency.
These relationships highlight the complex interplay of various structural features in determining the antibacterial efficacy of cinnamic acid derivatives. The phenoxy group in this compound would significantly increase its lipophilicity, which could potentially enhance its ability to interact with and disrupt bacterial membranes, though specific studies are needed to confirm this.
Assessment of Synergistic Effects with Conventional Antibiotics
The rising challenge of antibiotic resistance has spurred research into alternative strategies, including the use of natural compounds in combination with conventional antibiotics to enhance their efficacy. nih.gov One such strategy involves leveraging the synergistic effects of phenolic compounds, a class to which this compound belongs. Studies on cinnamic acid and its derivatives have shown that they can act synergistically with various classes of antibiotics, including β-lactams, quinolones, and tetracyclines, against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. nih.govnih.gov
This synergy often results in a significant reduction of the minimum inhibitory concentration (MIC) of the conventional antibiotic, sometimes by a factor of 4 to 125. nih.gov The mechanism for this enhanced activity is believed to be multi-faceted. Phenolic compounds may facilitate the antibiotic's interaction with its target inside the bacterial cell or act via a different mechanism altogether, creating a multi-pronged attack. nih.gov For instance, cinnamic acid derivatives have been shown to enhance the activity of β-lactam antibiotics against resistant Staphylococcus species. nih.gov While research on this compound itself is specific, the broader findings for cinnamic acid derivatives suggest a promising potential for this compound to act as a sensitizing agent, potentially restoring or increasing the effectiveness of antibiotics that have become less potent due to acquired bacterial resistance. nih.govnih.gov
Table 1: Synergistic Effects of Cinnamic Acid Derivatives with Antibiotics
| Bacterial Strain | Antibiotic Class | Observed Effect | Potential Mechanism |
|---|---|---|---|
| Staphylococcus aureus | β-lactams, Quinolones | Synergy, MIC Reduction | Multi-objective action, enhancing antibiotic efficacy |
| Escherichia coli | β-lactams, Tetracyclines | Synergy, MIC Reduction | Facilitating antibiotic interaction with its target |
| Staphylococcus epidermidis | β-lactams (Cloxacillin) | Enhanced anti-biofilm activity | Inhibition of biofilm formation and growth |
| Acinetobacter baumannii | Polymyxins (Colistin) | Synergy, Reduced Colistin MIC | Increased membrane permeability |
Antiviral Activity Research
The Dengue virus (DENV) NS2B/NS3 protease is a critical enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comnih.govanalis.com.my This viral serine protease is responsible for cleaving the viral polyprotein into functional proteins essential for forming new virus particles. nih.govanalis.com.my Disruption of this process effectively halts the viral life cycle. analis.com.my In silico studies have investigated the potential of cinnamic acid derivatives to act as inhibitors of the DENV NS2B/NS3 protease. analis.com.my These computational models predict that cinnamic acid derivatives can bind to the protease, suggesting they could be promising candidates for the development of anti-dengue therapeutics. analis.com.my The research focuses on identifying compounds that can effectively block the protease's activity, thereby inhibiting viral replication at a crucial stage. nih.govmdpi.com
Molecular docking simulations have provided insights into the specific interactions between cinnamic acid derivatives and the DENV NS2B/NS3 serine protease. analis.com.my These studies suggest that the compounds may bind to an allosteric pocket of the enzyme rather than directly at the catalytic triad (composed of His51, Asp75, and Ser135). analis.com.my The binding is stabilized by a network of non-covalent interactions.
Key interactions identified in these in-silico studies include:
Pi interactions: Several types of pi interactions are observed, including π-cation, π-lone pair, π-π T-shaped, and π-alkyl interactions, which help to position and secure the inhibitor within the binding pocket. analis.com.my
C-H bonding: These interactions also play a role in the stability of the enzyme-inhibitor complex. analis.com.my
The characterization of these binding modes is crucial for understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors based on the this compound scaffold. analis.com.my
Table 2: Antiviral Activity Profile of Cinnamic Acid Derivatives
| Viral Target | Virus | Specific Enzyme | Proposed Binding Site | Key Molecular Interactions |
|---|---|---|---|---|
| Viral Protease | Dengue Virus (DENV) | NS2B/NS3 Protease | Allosteric Pocket | Van der Waals forces, π-cation, π-lone pair, π-π T-shaped, π-alkyl interactions |
Antiparasitic Activity Investigations
The mosquito Aedes aegypti is a major vector for several dangerous arboviruses, including dengue, Zika, chikungunya, and yellow fever. dntb.gov.uamdpi.com Controlling the mosquito population, particularly in its larval stage, is a key strategy for preventing disease transmission. Research has demonstrated that cinnamic acid and its derivatives possess significant larvicidal activity against the fourth-stage larvae of Ae. aegypti. mdpi.comnih.gov In comparative studies, many synthetic derivatives of cinnamic acid showed greater potency than the parent compound. mdpi.com For example, esters of cinnamic acid with medium alkyl chains, such as butyl cinnamate (B1238496) and pentyl cinnamate, have exhibited excellent larvicidal effects with low lethal concentration (LC50) values. mdpi.comnih.gov These findings highlight the potential of compounds like this compound as templates for developing new, effective larvicides to control the spread of mosquito-borne diseases. dntb.gov.uamdpi.com
Molecular modeling analyses suggest that the larvicidal activity of cinnamic acid derivatives is not due to a single mechanism but rather a multi-target action. mdpi.comnih.gov This is advantageous as it may reduce the likelihood of insects developing resistance. The proposed biological targets within the mosquito larvae include several key enzymes and transporters essential for survival.
Potential mechanisms include the inhibition of:
Carbonic anhydrase (CA): An enzyme involved in various physiological processes.
Histone deacetylase (HDAC2): An enzyme that plays a role in gene expression.
Sodium-dependent cation-chloride co-transporters (CCC2 and CCC3): These are crucial for ion transport and osmotic balance. mdpi.comnih.gov
By simultaneously disrupting multiple vital biological pathways, these compounds can effectively lead to the death of the mosquito larvae. mdpi.comnih.gov
Table 3: Antiparasitic Activity Profile of Cinnamic Acid Derivatives
| Target Organism | Vector For | Activity | Proposed Mechanisms of Action |
|---|---|---|---|
| Aedes aegypti (Larvae) | Dengue, Zika, Chikungunya, Yellow Fever | Larvicidal | Inhibition of Carbonic anhydrase (CA), Histone deacetylase (HDAC2), and Cation-chloride co-transporters (CCC2, CCC3) |
Proposed Multi-Target Mechanisms of Action
Antioxidant Activity Investigations
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant properties of phenolic compounds, including cinnamic acid derivatives, are well-documented biomedres.usresearchgate.net.
The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the free radical. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity biomedres.usresearchgate.netresearchgate.netlongdom.orgnih.govscience.govphcogres.comresearchgate.net.
While specific IC50 values for this compound are not available in the reviewed literature, data for closely related cinnamic acid derivatives provide a basis for understanding its potential antioxidant activity. The table below presents the reported IC50 values for cinnamic acid and some of its derivatives from DPPH and ABTS assays.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| Cinnamic Acid | 0.18 | Not Reported |
| Acetyl Cinnamic Acid Derivative | 0.16 | Not Reported |
| p-Coumaric Acid | Not Reported | 8.21 |
| Ferulic Acid | Not Reported | 9.47 |
| Caffeic Acid | 6.34 | Not Reported |
This table is based on data from multiple sources biomedres.uslongdom.org. The absence of a value indicates that it was not reported in the cited studies.
Free Radical Scavenging Capabilities
While direct quantitative data on the free radical scavenging capabilities of this compound from standardized assays like the DPPH or ORAC assays are not extensively detailed in the currently available research, the broader class of cinnamic acid derivatives is well-recognized for its antioxidant potential. The antioxidant activity of these compounds is often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals. Cinnamic acid derivatives containing phenolic hydroxyl groups are particularly noted for their strong free radical scavenging properties. This characteristic is fundamental to their potential to mitigate oxidative stress-related cellular damage.
Impact on Cellular Oxidative Stress Homeostasis
The impact of this compound on cellular oxidative stress homeostasis is an area of active investigation. Cinnamic acid and its derivatives have been shown to modulate cellular antioxidant defense mechanisms. For instance, some derivatives can indirectly enhance the expression of various endogenous antioxidant enzymes, thereby improving cell viability under oxidative stress conditions nih.gov. The ability to interfere with the cascade of events initiated by reactive oxygen species (ROS) is a key aspect of their protective effects. By mitigating lipid peroxidation and other forms of oxidative damage, these compounds may help maintain cellular integrity and function.
Hepatoprotective Effects in Experimental Models
Studies utilizing experimental models of liver injury have demonstrated the significant hepatoprotective potential of this compound, also referred to in some literature as LQM755.
Prevention of Acute Liver Damage
In a well-established model of acute liver damage induced by carbon tetrachloride (CCl4) in rats, pretreatment with this compound has been shown to confer substantial protection. CCl4 is a potent hepatotoxin that induces severe oxidative stress and hepatocellular necrosis. Treatment with this compound was observed to significantly reduce the extent of liver injury, as evidenced by macroscopic and microscopic examination. The compound helped in preserving the normal architecture of the liver tissue, suggesting a potent ability to counteract the toxic effects of CCl4.
Modulation of Hepatic Biochemical Markers
The hepatoprotective effect of this compound is further substantiated by its ability to modulate key biochemical markers of liver function that are typically elevated during liver damage. In rats exposed to CCl4, administration of this compound led to a significant attenuation of the increase in serum levels of several liver enzymes and bilirubin.
Specifically, the compound demonstrated a notable ability to:
Partially protect against the increase in Alanine Aminotransferase (ALT) and Alkaline Phosphatase (ALP) .
Completely prevent the elevation of Gamma-Glutamyl Transferase (GGT) .
Completely prevent the rise in both Total Bilirubin and Direct Bilirubin .
Furthermore, while CCl4 intoxication leads to a depletion of hepatic glycogen stores, treatment with this compound partially prevented this depletion, indicating a preservation of the liver's metabolic capacity.
Table 1: Effect of this compound (LQM755) on Hepatic Biochemical Markers in a CCl4-Induced Liver Injury Model in Rats
| Biochemical Marker | Effect of CCl4 | Effect of this compound + CCl4 |
| Alanine Aminotransferase (ALT) | Significantly Increased | Partial Protection |
| Alkaline Phosphatase (ALP) | Significantly Increased | Partial Protection |
| Gamma-Glutamyl Transferase (GGT) | Significantly Increased | Complete Prevention of Increase |
| Total Bilirubin | Significantly Increased | Complete Prevention of Increase |
| Direct Bilirubin | Significantly Increased | Complete Prevention of Increase |
| Glycogen Content | Decreased | Partial Prevention of Depletion |
This table summarizes the qualitative effects observed in a preclinical study.
Antineoplastic / Anticancer Potential in Cell Culture Studies
The potential of cinnamic acid derivatives as anticancer agents has been explored in various cancer cell lines. While specific data for this compound is emerging, the broader family of compounds has shown promise.
Cytotoxic Activity against Human Tumor Cell Lines (e.g., MCF-7, HCT-116, PC3)
The cytotoxic effects of cinnamic acid derivatives have been evaluated against several human tumor cell lines, with some compounds exhibiting significant activity. For instance, studies on various derivatives have reported cytotoxic effects against breast cancer cells (MCF-7), colon cancer cells (HCT-116), and prostate cancer cells (PC3). The mechanism of action often involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
However, specific IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for this compound against MCF-7, HCT-116, and PC3 cell lines are not yet prominently available in the reviewed literature. The anticancer activity of cinnamic acid derivatives is an active area of research, and future studies are anticipated to provide more detailed quantitative data on the efficacy of this compound against these and other cancer cell lines.
Mechanisms of Action in Cancer Cells (e.g., Cell Cycle Arrest, Autophagic Cell Death)
Derivatives of cinnamic acid have demonstrated significant cytotoxic effects against various human cancer cell lines, including cervix adenocarcinoma (HeLa), myelogenous leukemia (K562), malignant melanoma (Fem-x), and estrogen-receptor-positive breast cancer (MCF-7). nih.govresearchgate.net Studies have shown that these compounds can inhibit the growth of malignant cells, with IC50 values ranging from 42 to 166 µM. nih.gov The cytotoxic activity appears to be selective, affecting malignant cell lines more than peripheral blood mononuclear cells. nih.govresearchgate.net
One of the primary mechanisms by which these compounds exert their anticancer effects is through the induction of cell cycle arrest. nih.govresearchgate.netresearchgate.netalliedacademies.org For instance, investigations on leukaemia K562 cells revealed that cinnamic acid treatment led to an increase in the G0/G1 phase, effectively extending the cell cycle and inhibiting proliferation. researchgate.netalliedacademies.org In human melanoma cells (HT-144), cinnamic acid was found to decrease the percentage of cells in the S phase. nih.gov Similarly, other derivatives have been shown to obstruct cell division at the G0/G1 phase or G1 phase in cholangiocarcinoma and HCT116 cells, respectively. semanticscholar.orgfrontiersin.org
In addition to cell cycle disruption, cinnamic acid and its derivatives induce apoptotic cell death in cancer cells. researchgate.netalliedacademies.orgnih.govnih.gov In human melanoma cells, cinnamic acid's antiproliferative activity was linked to the induction of apoptosis, confirmed by an increased frequency of hypodiploid cells and activated-caspase 3 staining. nih.gov Studies on triple-negative breast cancer cells (MDA-MB-213) showed that cinnamic acid increases apoptosis by upregulating pro-apoptotic proteins such as TNFA, TNF Receptor 1 (TNFR1), and cleaved caspases-8 and -3, suggesting an induction of the extrinsic apoptotic pathway. nih.gov
Table 1: Investigated Effects of Cinnamic Acid Derivatives on Cancer Cell Lines
Compound/Derivative Cancer Cell Line Observed Mechanism Key Findings Cinnamic Acid Derivatives HeLa, K562, Fem-x, MCF-7 Cytotoxicity IC50 values ranged from 42 to 166 µM.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENoylL6ZO-ZtO1ePkU58Vn79Z7c3ad9g0nnO2OOHqW7gUAR_qwOZbwWar3B8DExIUA_8cCXvE9B9EmrXACgz6GX82pyLHv0fQrBp_2Ca9KTQzl26SBckZkR1mFv0ZmRB4ngqU9)] Cinnamic Acid Leukaemia (K562) Cell Cycle Arrest Increased percentage of cells in G0/G1 phase.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH1T6ZIe-T0NvWKmmwH0SKPk3Cow2_I3jKhxz8oaba-LD2hi1O_OGdnJ1ODe69GjhrTr3qe2QCLG7SoKzwPhDg4NeQZCoantIka1cFQ9hqk_DHK1qK3lVpTTx7FN1dtSF_Pnm6iMW87k8neMytGQMv3atGcjYk948lu2oXkdDkOjqfZYprX2I1nRW2y_8vITNk_R9EWJ56fVgz4EILBD-LAB_zl5i4xuMFGWDx6BOcnsF2JxZCcQ15Z7IIDseHcIBk_Oo_9JLHHjbGZceSpuWyZCyFXKA%3D%3D)][ alliedacademies.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEd_lJdwQpO8q3POjbMto64logwSarDepcAiKLcKJnZk4SdaOcxPgGBCk824odUH7xmyH9_VDFztqEdHycG--uO1jfCvfkcBz-fxd--ixvE77Rb0TRWVoadvTvOy899Fr9qXbd0xazdvLSBxkYW3sw2cyP0YHhy094r2MJMCxmpGje_naL8XfBudHdgjv4Inyff7MFQzQVjEiiXvF9GAKQnoOICxdjOLlNej5hZI9gw0qhejDXZn4C3U7TINP8krzH8SJC_sN-dt3OqFpVb)] Cinnamic Acid Melanoma (HT-144) Apoptosis & S Phase Decrease Increased frequency of hypodiploid cells.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUlkEWqiFgP_kfRNgtLM9IKRv63-O9PZxLJCZM3a3C9yzZjwDUk7ek33W2V6j23zP5662HvlRCgk7jF_3678fkiMSWIie9k7EcB-cozjRtP8wjX8eYNjErpi9iL5uajB2vKYoKgDCu-ug-ars%3D)] Cinnamic Acid Breast Cancer (MDA-MB-231) Extrinsic Apoptosis Increased expression of TNFA, TNFR1, and cleaved caspases.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3A24E7_VaGBxtXyvEivsnhMmM-rqRJZqLXy1J9oENfFeLIQmNRGIybJnJ4vKNkwrHsU7-PoaBtUOy1427ougqShF7s0amlMA0cc_iCARj2hch_WMdk97okYNzJm5_4u7o6u2c)] Ethyl-p-methoxycinnamate Cholangiocarcinoma (CL-6) Cell Cycle Arrest Cell division obstructed at the G0/G1 phase.[ semanticscholar.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHjsyo6K_mlJ9KdnRPh4trQBL6tCsLbWv13JHkZhQpoSOH97EZiI2e3OLUJu0esX5IYh8MVykeUbC9Yj9ekNWxAykRZQeOAr3aqyB2sZYrWEbBR736pttE0W_lvYO32KB5Tdy0hMRYVWmbjJAxEPwuxOk5gWNExQlbo9Tj0r4rBDdQ5gcvtHkJHaA%3D%3D)]
Neuroprotective Properties
Cinnamic acid and its derivatives have emerged as compounds with significant neuroprotective potential, investigated for their role in combating neurodegenerative diseases. mdpi.comnih.govdntb.gov.uaresearchgate.net These diseases are often associated with the aggregation of specific proteins into toxic amyloid oligomers and fibrils. mdpi.com The neuroprotective effects of these compounds are attributed to their ability to interfere with the pathological transformation of these amyloidogenic proteins. mdpi.comdntb.gov.uaresearchgate.net For example, oral administration of cinnamic acid has been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease. nih.gov
Interaction with Amyloidogenic Proteins (e.g., α-Synuclein, Prion Protein)
A key aspect of the neuroprotective activity of cinnamic acid derivatives is their direct interaction with amyloidogenic proteins like α-synuclein and the prion protein (PrP). mdpi.comnih.gov α-synuclein is the primary component of Lewy bodies, which are protein aggregates characteristic of Parkinson's disease and other synucleinopathies. mdpi.comwikipedia.org Prion diseases are associated with the misfolding of the prion protein. mdpi.com
Research has demonstrated that certain hydroxycinnamic acid derivatives can prevent the pathological transformation of both α-synuclein and prion protein. nih.gov One such derivative, 3,4-dimethoxycinnamic acid (DMCA), has been identified as a promising anti-prion compound. nih.gov It was found to bind effectively to the prion protein with a dissociation constant (Kd) of 405 nM. mdpi.comnih.gov This binding is thought to stabilize the protein's native structure, thereby preventing its misfolding and subsequent aggregation. nih.gov The aromatic rings of polyphenolic compounds, including cinnamic acid derivatives, are presumed to interact with the monomeric and oligomeric forms of α-synuclein, sterically inhibiting further protein aggregation. mdpi.com
Inhibition of Protein Oligomer Formation
The formation of soluble oligomeric intermediates is considered a critical toxic event in the process of amyloid aggregation. mdpi.com Cinnamic acid derivatives have shown the ability to inhibit this crucial early step. mdpi.comnih.gov Studies using various physicochemical methods have confirmed that these compounds can partially inhibit the oligomerization and formation of prion amyloid fibrils. nih.gov
For example, 3,4-dimethoxycinnamic acid (DMCA) was shown to affect the formation of PrP oligomers, reducing their content by 30-40%. nih.gov This reduction in oligomer formation correlated with enhanced viability of SH-SY5Y cells that were treated with the prion oligomers, highlighting the protective effect of inhibiting this process. nih.gov The anti-amyloid effect of related compounds like curcumin is associated with binding to the α-synuclein monomer, which blocks oligomerization and fibrillation in a dose-dependent manner. mdpi.com This suggests a common mechanism for this class of compounds, where they interfere with the initial self-assembly of amyloidogenic proteins, preventing the formation of toxic oligomers and subsequent fibrils. mdpi.comnih.gov
Other Investigational Biological Activities (e.g., Antidiabetic Mechanisms, Insulin Release Modulation, Tyrosinase Inhibition)
Cinnamic acid derivatives have been investigated for their potential antidiabetic properties. The compound p-methoxycinnamic acid (p-MCA) has been shown to exert an antihyperglycemic effect by increasing insulin secretion, enhancing glycolysis, and decreasing gluconeogenesis. nih.gov Phenolic compounds, as a broader class, may protect pancreatic β-cells and improve insulin sensitivity through various mechanisms, including scavenging reactive oxygen species and inhibiting inflammation. frontiersin.org
Several derivatives have been identified as potent insulin secretagogues. nih.govresearchgate.net Studies using perfused rat pancreas and pancreatic beta-cells (INS-1) found that p-methoxycinnamic acid and ferulic acid significantly stimulate insulin secretion. nih.govresearchgate.net This stimulatory activity is associated with an increase in intracellular calcium concentration ([Ca²⁺]i). nih.govresearchgate.net Further investigation into the mechanism of p-MCA revealed that it stimulates insulin secretion by increasing Ca²⁺ influx through L-type Ca²⁺ channels, a pathway distinct from the closure of ATP-sensitive K⁺ channels. nih.gov
Table 2: Investigated Antidiabetic and Insulin-Modulating Effects
Compound/Derivative Activity Mechanism p-Methoxycinnamic acid (p-MCA) Antihyperglycemic Increases insulin secretion, increases glycolysis, decreases gluconeogenesis.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGq01s5W2YCl1WTCNekaEOXcWqkHLw4Qp4kSEiLOr77B0zYg8GjDfv7DkDhEUF1woHWwX-WPPfOub1BkurrADS2580smpkWOGs070hhd2HirZrT2JHUF6fw0dPDH0_8JUKtkoT_)] p-Methoxycinnamic acid, Ferulic acid Insulin Secretion Stimulates insulin release associated with a rise in intracellular Ca²⁺.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2ikB7mVQObG3UxFi-_poesUetzhpDhWuK90u5h_ye_1Qxq5J-qdAUXX0itdhKZN7Oon-5e2JtwWnUH_g3Kg4vEl2OKV_AYVM3LJVgniWQ5Rsftc8tvl5mUiv8fb4CCv8B8wWU)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFR3YwS7OWGjq9pdEeJaKULzAHW2RENAGGdEu07z6c1mTOwHckMPob0TdTbxD365qICgOmHObSZocuMztCV-Cw8bCx89DXRp-k9Dttw5AY9xn1Qdh4nI4MCZA2WeNdGp4aHgTmUua8l2CSYZnJfz8USF2ceZsOCFhCwS0nNe7ZYvJVzwgj5pn-vCQylKf7sUZqU9cdt7CAQvD1umNJD1hZfhlAZGa7eqYn2yMV9b_SqNCahQfBOFBsNWT-aRc7hzuFnxDn5qLxi-A%3D%3D)] p-Methoxycinnamic acid (p-MCA) Insulin Secretion Increases Ca²⁺ influx via L-type Ca²⁺ channels.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHimWT3NYPm7WrLr9QTPY21cah0K9YUMLXGkPIYLkevbgx66eZCNDWx3fNBhq92b_JgO21tfR23CL40kzmbxzSiD_RxSis1c7-udtUHylpHYHum8l97SXMq3TucMC3CBfyugdWx)]
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for preventing hyperpigmentation. nih.govmdpi.com Cinnamic acid and its derivatives have been explored as tyrosinase inhibitors. nih.govmdpi.comnih.gov 4-Hydroxycinnamic acid has been shown to inhibit mushroom tyrosinase in a slow, reversible reaction. nih.gov Molecular docking studies suggest that its hydroxyl group competes with the substrate at the enzyme's active site. nih.govnih.gov
To improve potency, various cinnamic acid derivatives have been synthesized. A series of cinnamic acid–eugenol esters exhibited promising tyrosinase inhibitory activity. mdpi.com One compound in this series, c27, was found to be a particularly strong inhibitor with an IC50 value of 3.07 µM, which is approximately 4.6 times more potent than the positive control, kojic acid (IC50: 14.15 µM). mdpi.com Kinetic studies identified this compound as a reversible, mixed-type inhibitor that quenches the enzyme's intrinsic fluorescence in a static manner, indicating direct binding that alters the conformation of tyrosinase. mdpi.com
Table of Mentioned Compounds
Structure Activity Relationship Sar and Rational Molecular Design
Influence of Chemical Substituents on Biological Activity
The therapeutic potential of the 4-phenoxycinnamic acid scaffold can be modulated by the introduction of different chemical substituents. These modifications can impact the molecule's electronic properties, lipophilicity, steric hindrance, and ability to interact with biological targets.
The introduction of alkyl and aryl groups on the this compound framework can significantly influence its biological activity. While specific studies on a wide range of alkyl and aryl-substituted 4-phenoxycinnamic acids are limited, general principles from related cinnamic acid derivatives can be inferred. For instance, in a series of arylcinnamide hybrid derivatives designed as anticancer agents, the nature and position of substituents on an N-phenyl ring were found to be critical for their antiproliferative activity. nih.gov Replacing an electron-withdrawing chlorine atom with an electron-donating methyl group at the para-position of the N-phenyl ring resulted in a 2- to 10-fold increase in potency against various cancer cell lines. nih.gov This suggests that the electronic properties of aryl substituents play a key role in modulating biological response.
The following table summarizes the effect of para-substituents on the N-phenyl ring of an arylcinnamide scaffold on anticancer activity.
| Compound ID | Para-Substituent on N-phenyl ring | Relative Potency |
| 4f | Chlorine (electron-withdrawing) | Lower |
| 4g | Methyl (electron-donating) | Higher |
Data derived from a study on arylcinnamide hybrid derivatives. nih.gov
These findings highlight the importance of systematic exploration of alkyl and aryl substitutions on the phenoxy ring of this compound to optimize its therapeutic potential.
The incorporation of halogen atoms and methoxy groups are common strategies in medicinal chemistry to enhance the biological activity of lead compounds. Halogens can increase lipophilicity, improve membrane permeability, and participate in halogen bonding with biological targets. Methoxy groups, being electron-donating, can influence the electronic environment of the molecule and its metabolic stability.
In studies on cinnamic acid derivatives, the presence and position of methoxy groups have been shown to be crucial for various biological activities, including anti-inflammatory and antidiabetic effects. For instance, a methoxy group at the para-position of the cinnamic acid ring is considered an important substituent for its insulin-releasing properties. mdpi.com While direct SAR studies on halogenated and methoxylated 4-phenoxycinnamic acids are not extensively available, research on related structures like halogenated phenoxypropanolamines has demonstrated that the position of halogen substitution significantly affects their beta-adrenolytic activity. nih.gov Specifically, 2,5-dihalogenated derivatives were more potent beta-receptor blockers than their 2,4-dihalogenated or 3,4-dihalogenated counterparts. nih.gov
The following table illustrates the influence of halogen position on the beta-adrenolytic effects of phenoxypropanolamines.
| Halogen Substitution Pattern | Beta-Adrenolytic Effect |
| 2,5-dihalogenated | Higher Potency |
| 2,4-dihalogenated | Lower Potency |
| 3,4-dihalogenated | Weakest Effect |
Data derived from a study on halogenated phenoxypropanolamines. nih.gov
These observations underscore the potential of targeted halogenation and methoxylation of the phenoxy ring in this compound to fine-tune its biological profile.
Modification of the carboxylic acid moiety of this compound into esters and amides is a common prodrug strategy to improve pharmacokinetic properties such as absorption and bioavailability. Beyond their role as prodrugs, the nature of the ester or amide linkage can also directly impact the intrinsic biological activity of the molecule.
Comparative studies on a series of cinnamic acid derivatives have revealed that amides and esters can exhibit distinct bioactivity profiles. For instance, in an evaluation of their free radical scavenging and enzyme inhibitory activities, cinnamic acid amides demonstrated more potent antioxidant activity, whereas the corresponding esters showed stronger inhibition of monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE). nih.govresearchgate.net This suggests that the choice between an ester and an amide linkage can be a critical determinant of the therapeutic application of a this compound derivative.
The following table summarizes the comparative bioactivities of cinnamic acid amides and esters.
| Bioactivity | Amide Derivatives | Ester Derivatives |
| DPPH Free Radical Scavenging | More Potent | Less Potent |
| MAO-B Inhibition | Less Potent | More Potent |
| BChE Inhibition | Less Potent | More Potent |
Data derived from a comparative study of cinnamic acid amides and esters. nih.govresearchgate.net
Furthermore, the synthesis of amides from cinnamic acid derivatives and various amines has been explored to generate compounds with antimicrobial and antioxidant properties. researchgate.net These findings indicate that the derivatization of the carboxylic acid group of this compound into a diverse library of esters and amides is a promising avenue for the discovery of novel therapeutic agents.
Conformational Analysis and Stereochemical Considerations (e.g., E/Z Isomerism)
The three-dimensional conformation and stereochemistry of this compound are critical factors that govern its interaction with biological targets. The presence of a carbon-carbon double bond in the cinnamic acid backbone gives rise to geometric isomers, designated as E (entgegen or trans) and Z (zusammen or cis).
The E-isomer is generally the more stable and commonly occurring form of cinnamic acids. The restricted rotation around the double bond means that the E and Z isomers are distinct molecules with different spatial arrangements of their substituents, which can lead to different biological activities. While specific studies on the differential biological effects of the E and Z isomers of this compound are not widely reported, research on other cinnamic acid derivatives has highlighted the importance of this stereochemistry. For instance, the E/Z configuration of cinnamic acids has been shown to influence their performance as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, suggesting that their solid-state packing and intermolecular interactions are dependent on their geometry. nih.gov
Molecular modeling studies of E- and Z-cinnamic acids have been used to understand their optimized geometries and stereochemistry, which can provide insights into the factors governing their interaction with analytes and, by extension, biological receptors. nih.gov A thorough conformational analysis of this compound, considering the rotational freedom around the phenoxy ether linkage and the orientation of the carboxylic acid group, would be invaluable for understanding its preferred binding conformations and for the rational design of conformationally constrained analogs with improved activity and selectivity.
Development of Pharmacophore Models and Ligand Design Principles
Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) required for a molecule to bind to a specific biological target. researchgate.net The development of a pharmacophore model for this compound derivatives would provide a valuable blueprint for the design of new and more potent analogs.
The general principles of ligand design for this compound derivatives would involve:
Identification of a biological target: Determining the specific enzyme or receptor responsible for the desired therapeutic effect.
SAR-guided modifications: Systematically altering the structure of this compound based on the SAR data to enhance its activity and selectivity. This would include exploring a variety of substituents on the phenoxy ring and modifying the carboxylic acid moiety.
Computational modeling: Employing molecular docking and dynamics simulations to predict the binding affinity and mode of interaction of designed analogs with the target protein.
Pharmacophore-based virtual screening: Using a derived pharmacophore model to screen large chemical databases for novel scaffolds that possess the key chemical features of this compound.
By integrating these computational and experimental approaches, it is possible to rationally design novel this compound derivatives with improved therapeutic profiles.
Analytical Methodologies for 4 Phenoxycinnamic Acid Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-Phenoxycinnamic acid. The versatility of HPLC allows for various configurations, enabling both qualitative and quantitative assessments.
Coupling with Mass Spectrometry (HPLC-MS) for Qualitative and Quantitative Analysis
The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides a powerful analytical tool, combining the separation capabilities of HPLC with the mass-analyzing power of MS. This hyphenated technique offers high selectivity and sensitivity, making it ideal for the complex sample matrices in which this compound might be found. In HPLC-MS analysis of phenolic acids, electrospray ionization (ESI) is a commonly used ionization source, often operated in negative ion mode for these acidic compounds nih.govnih.govekb.eg.
Application of Multiple Reaction Monitoring (MRM)
For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is frequently the method of choice nih.govnih.govresearchgate.net. In an MRM experiment, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process significantly reduces background noise and enhances selectivity.
While specific MRM transitions for this compound are not widely documented, a general approach for similar cinnamic acid derivatives involves the optimization of declustering potential, entrance potential, collision energy, and collision cell exit potential to achieve the most intense and stable transitions researchgate.net. Typically, two MRM transitions are monitored for each compound: one for quantification (the most intense) and one for confirmation researchgate.net.
Table 1: Illustrative MRM Parameters for Cinnamic Acid Derivatives
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| Cinnamic Acid | 147.1 | 103.1 | 77.1 | -15 |
| Ferulic Acid | 193.1 | 134.1 | 178.1 | -20 |
| p-Coumaric Acid | 163.0 | 119.0 | 93.0 | -18 |
Note: These are example values for related compounds and would require optimization for this compound.
Utilization of Full Scan Modes
Full scan mode in HPLC-MS is valuable for qualitative analysis and initial method development. In this mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a full mass spectrum of the eluting compounds ekb.eg. This is particularly useful for identifying unknown compounds or confirming the presence of this compound in a sample by its characteristic molecular ion peak. High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements in full scan mode, aiding in the unambiguous identification of the target analyte researchgate.net.
Coupling with Diode Array Detection (HPLC-DAD)
HPLC coupled with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of phenolic acids d-nb.inforesearchgate.netscielo.br. The DAD detector acquires UV-Vis spectra for each point in the chromatogram, which can be used to identify compounds based on their specific absorbance maxima and to check for peak purity scielo.br. For cinnamic acid derivatives, detection is often performed at wavelengths around 280 nm to 320 nm, where these compounds typically exhibit strong absorbance d-nb.infojapsonline.com.
A validated HPLC-DAD method for the analysis of similar compounds would typically demonstrate good linearity (correlation coefficient > 0.999), precision (RSD < 2%), accuracy (recovery between 98-102%), and low limits of detection (LOD) and quantification (LOQ) d-nb.inforesearchgate.netjapsonline.com.
Table 2: Typical Validation Parameters for an HPLC-DAD Method for Phenolic Acids
| Parameter | Typical Value |
|---|---|
| Linearity (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | ng/mL to µg/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range |
Note: These values are representative and would need to be established for a specific this compound method.
Optimization of Chromatographic Conditions and Sample Preparation
The successful analysis of this compound by HPLC relies on the careful optimization of chromatographic conditions and sample preparation protocols.
Chromatographic Conditions:
Stationary Phase: Reversed-phase columns, such as C18, are commonly used for the separation of phenolic acids d-nb.infonih.govresearchgate.net.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often acidified with formic acid or acetic acid to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile or methanol is typically employed nih.govd-nb.infoscielo.br. The gradient is optimized to achieve good resolution of the target analyte from other matrix components.
Flow Rate and Column Temperature: These parameters are adjusted to optimize separation efficiency and analysis time.
Sample Preparation: The choice of sample preparation technique depends on the complexity of the matrix. Common methods include:
Liquid-Liquid Extraction (LLE): This is used to extract the analyte from a liquid sample into an immiscible organic solvent nih.gov.
Solid-Phase Extraction (SPE): SPE is a versatile technique for sample clean-up and concentration, where the analyte is retained on a solid sorbent while interferences are washed away nih.gov.
Filtration: Simple filtration through a syringe filter (e.g., 0.45 µm) is often sufficient for relatively clean samples to remove particulate matter before injection d-nb.info.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert it into a more volatile and thermally stable form nih.govnih.gov.
Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids and phenols nih.govnih.gov. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with trimethylsilyl (TMS) groups, thereby increasing the volatility of the analyte nih.gov. The derivatization reaction conditions, such as temperature and time, need to be optimized for complete conversion.
GC-MS Analysis: The silylated derivative of this compound can then be separated on a GC column, typically a non-polar or medium-polarity capillary column, and detected by a mass spectrometer nih.gov. The mass spectrometer provides a characteristic fragmentation pattern for the derivatized compound, which can be used for identification and quantification. The use of splitless injection can enhance the sensitivity of the analysis nih.gov.
Table 3: Common Silylation Reagents for GC-MS Analysis
| Reagent | Abbreviation | Common Applications |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic acids, phenols, alcohols, amines |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxylic acids, phenols, alcohols, amines |
Advanced Research Applications and Future Directions for 4 Phenoxycinnamic Acid
Role as a Chemical Scaffold in Rational Drug Design and Discovery
4-Phenoxycinnamic acid serves as a valuable chemical scaffold and versatile building block in the field of organic chemistry and rational drug design. biosynth.com The core structure, which combines a phenyl ring, an ether linkage, and an unsaturated carboxylic acid, provides a unique three-dimensional framework that can be systematically modified to interact with various biological targets. Cinnamic acid and its derivatives have been identified as key intermediates in the biosynthesis of numerous natural products and are recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. jocpr.comnih.govnih.govmdpi.com
The utility of the cinnamic acid scaffold in drug discovery stems from its structural versatility. The benzene (B151609) ring, the alkene double bond, and the acrylic acid functional group are all amenable to chemical modification, allowing for the creation of large libraries of derivative compounds with enhanced efficacy and target specificity. nih.gov For instance, substitutions on the phenyl ring can significantly influence the molecule's biological activity. jocpr.com The design of novel anticancer agents has utilized the cinnamic acid scaffold, with derivatives being developed as inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme overexpressed in several types of cancer. biointerfaceresearch.com By incorporating specific functional groups, such as hydroxamates, onto the cinnamic acid framework, researchers can design molecules that interact with key residues in the active site of target proteins. biointerfaceresearch.com This structure-based drug design approach highlights the potential of the this compound backbone as a starting point for developing targeted therapeutics. biointerfaceresearch.com
The following table summarizes the diverse pharmacological activities reported for various derivatives of the parent cinnamic acid scaffold, illustrating its broad potential in drug discovery.
| Derivative Class | Reported Pharmacological Activity | Example Application Area |
| Hydroxycinnamic acids | Antioxidant, Anti-inflammatory | Neurodegenerative diseases, Cardiovascular diseases nih.govmdpi.com |
| Cinnamic acid amides | Anticancer, Antimicrobial | Oncology, Infectious diseases biointerfaceresearch.comresearchgate.net |
| Cinnamic acid esters | Antidiabetic, UV absorbent | Metabolic disorders, Cosmetics jocpr.com |
| Hybrid molecules | Antiproliferative (e.g., Chalcone-cinnamic acid hybrids) | Oncology nih.gov |
Integration into Agrochemical Research for Novel Fungicides and Insecticides
The cinnamic acid framework is increasingly being explored in agrochemical research for the development of new, effective, and environmentally benign pesticides. nih.govresearchgate.net Structural modifications of natural products like cinnamic acid represent an effective strategy for discovering novel agrochemicals due to their inherent bioactivity and environmental compatibility. nih.govresearchgate.net Derivatives of cinnamic acid have demonstrated significant potential as both fungicides and insecticides. nih.gov
In the realm of fungicides, research has shown that cinnamic acid derivatives can exhibit potent activity against a range of plant pathogens. nih.gov For example, novel cinnamic oxime esters have been synthesized and tested against fungi such as Gaeumannomyces graminis var. tritici, Valsa mali, and Botrytis cinerea, with some compounds showing excellent protective and curative activities. nih.gov The mechanism of action for some of these derivatives involves the disruption of the fungal cell nucleus and mitochondria, leading to an accumulation of reactive oxygen species and subsequent cell membrane damage. nih.gov Another identified target in fungi is benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme unique to fungi that is involved in detoxification; inhibition of this enzyme by cinnamic acid derivatives presents a promising antifungal strategy. nih.govmdpi.com
The versatility of the cinnamic acid scaffold also extends to insecticide development. Cinnamamides, which are derived from cinnamic acid, are a class of compounds that have been investigated for their insecticidal properties, offering potential alternatives to conventional agents like organochlorines and organophosphates. nih.govthepharmajournal.com Research into the structure-activity relationship (SAR) of these compounds aims to provide insights for the rational design of new cinnamamides with enhanced potency and selectivity for crop protection. nih.gov The development of such nature-derived agrochemicals aligns with the growing demand for integrated pest management (IPM) programs that utilize substances with lower mammalian toxicity and higher specificity. thepharmajournal.com
The table below presents examples of cinnamic acid derivatives and their documented antifungal activity against specific plant pathogens.
| Derivative | Target Pathogen | Observed Bioactivity (EC₅₀) |
| Cinnamic oxime ester (Compound 7z) | Valsa mali (Apple Valsa canker) | 0.71 µg/mL nih.gov |
| Cinnamic oxime ester (Compound 7n) | Botrytis cinerea (Gray mold) | 1.41 µg/mL nih.gov |
| 4-methoxycinnamic acid | Various fungal species | MIC values ranging from 50.4 to 449 µM mdpi.com |
| 4-hydroxycinnamic acid derivative | Mycobacterium marinum | IC₅₀ of 64 µM nih.gov |
Potential as a Functional Material in Chemical Sciences
The distinct molecular structure of this compound and related cinnamic derivatives makes them promising building blocks for the synthesis of advanced polymers and functional materials. rsc.org The key structural features—the aromatic rings, the carboxylic acid group, and the carbon-carbon double bond—provide multiple reaction sites for polymerization and cross-linking. rsc.orgatamanchemicals.com These characteristics have positioned cinnamic acid derivatives prominently in polymer science for creating materials with a wide range of applications, from industrial plastics to sophisticated biomedical devices. rsc.org
Cinnamic acid and its hydroxy-derivatives have been extensively used in the preparation of polyesters, polyamides, and poly(anhydride esters). rsc.org The presence of the cinnamate (B1238496) moiety in the polymer backbone or as a pendant group can impart unique properties. For example, the double bond in the cinnamate group is photosensitive and can undergo [2+2] cycloaddition upon exposure to UV light. This photoreactivity is the basis for creating photo-cross-linkable polymers, which are widely used as photoresists in microlithography and as negative-type photosensitive materials.
Furthermore, these polymers have found applications in the biomedical field. rsc.org Their use in drug delivery systems and as shape-memory materials is an area of active research. rsc.org The biocompatibility and biodegradability of certain cinnamic acid-based polyesters make them suitable for creating scaffolds for tissue engineering and controlled-release drug formulations. The rigid aromatic structure contributed by the cinnamic core can also enhance the thermal and mechanical properties of the resulting polymers, making them suitable for use as engineering plastics. rsc.org
Development of Novel and Green Synthetic Methodologies
The synthesis of this compound and its derivatives is an area of active research, with a growing emphasis on the development of efficient, sustainable, and environmentally friendly ("green") methodologies. semanticscholar.orgnih.gov Traditional methods for preparing cinnamic acids, such as the Perkin reaction, often require harsh conditions and can lead to the formation of unwanted byproducts. jocpr.com Consequently, modern synthetic chemistry has focused on alternative routes that offer higher yields, use less hazardous reagents, and operate under milder conditions.
One prominent method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation, which typically involves the reaction of an aromatic aldehyde with malonic acid or its esters. biointerfaceresearch.commdpi.com Recent advancements have adapted this reaction to align with green chemistry principles. For example, microwave-assisted synthesis under solvent-free conditions has been successfully employed to produce cinnamic acid derivatives, significantly reducing reaction times and energy consumption. jocpr.comsemanticscholar.org The use of biodegradable solvents derived from renewable resources further enhances the green credentials of these synthetic pathways. semanticscholar.org
Other novel approaches focus on the activation of the carboxylic acid group for subsequent derivatization, such as amidation or esterification. nih.gov The use of coupling reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in continuous flow systems represents a mechanochemical approach that can be scaled up for industrial production. nih.gov Furthermore, metal-free catalytic systems are being developed as sustainable alternatives for activating cinnamic acid for subsequent reactions. nih.gov
A comparison of common synthetic methodologies is provided in the table below.
| Synthetic Method | Key Reagents/Conditions | Advantages/ "Green" Aspects |
| Perkin Reaction | Aromatic aldehyde, Acetic anhydride, Base | Traditional, well-established method jocpr.com |
| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid, Base (e.g., piperidine) | Generally higher yields than Perkin reaction mdpi.com |
| Microwave-Assisted Synthesis | Aldehyde, Malonic acid, Catalyst (e.g., ammonium (B1175870) acetate) | Solvent-free conditions, reduced reaction time, energy efficient jocpr.comsemanticscholar.org |
| Continuous Flow Mechanochemistry | Cinnamic acid, Amine, Coupling reagent (e.g., EDC·HCl) | Scalable, high-yield production nih.gov |
Prospects for Targeted Molecular Probes in Biological Systems
The structural framework of this compound holds potential for the development of targeted molecular probes for imaging and sensing in biological systems. Molecular probes are essential tools in cell biology, allowing for the visualization of specific organelles, molecules, or biological processes in real-time. nih.gov The design of such probes often involves a targeting moiety, a signaling unit (like a fluorophore), and a reactive site.
The cinnamic acid scaffold can be chemically modified to incorporate fluorescent groups, creating probes for molecular imaging. researchgate.net For example, fluorescently-labeled cis-cinnamic acid analogues have been synthesized to investigate their localization and biological activity in plant roots. researchgate.net These probes allowed for the specific visualization of the compound accumulating in the root cap, demonstrating the utility of this approach for studying the distribution and mode of action of bioactive molecules. researchgate.net
In the context of mammalian cells, the this compound structure could be conjugated with specific targeting ligands to direct the probe to a particular organelle, such as the mitochondria or the nucleus. nih.gov The abundance of DNA in the nucleus, for instance, makes it a target for probes that can bind via electrostatic interactions, intercalation, or groove binding. nih.gov By functionalizing the this compound scaffold with appropriate cationic groups or planar aromatic systems, it could be engineered into a nucleus-targeting probe. Such probes would be valuable for studying nuclear dynamics and the effects of potential drug candidates on genetic material. The development of cinnamic acid-based probes represents a promising future direction for creating new tools for diagnostics and biomedical research.
Q & A
Q. How can I verify the purity and structural identity of synthesized 4-phenoxycinnamic acid?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Compare and NMR spectra with literature values to confirm functional groups (e.g., phenoxy and cinnamic acid moieties) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity by comparing retention times and peak areas against a certified reference standard.
- Melting Point Analysis : Cross-reference observed melting points with published data to detect impurities .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection may be needed if airborne particles are generated .
- Ventilation : Use a fume hood to minimize inhalation risks, as structural analogs (e.g., 4-nitrocinnamic acid) are known respiratory irritants .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .
Q. How do I design a synthesis protocol for this compound derivatives?
- Retrosynthetic Analysis : Start with cinnamic acid and phenoxy precursors. Optimize coupling reactions (e.g., Mitsunobu or Ullmann reactions) for regioselectivity.
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation.
- Database Validation : Confirm novelty of derivatives using SciFinder or Reaxys to avoid redundant synthesis .
Advanced Research Questions
Q. How should I resolve contradictions in biological activity data for this compound analogs?
- Systematic Comparison : Replicate experiments under identical conditions (e.g., pH, temperature, solvent systems) to isolate variables causing discrepancies.
- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of observed differences. For instance, conflicting cytotoxicity results may arise from cell-line specificity or assay protocols .
- Literature Reconciliation : Cross-reference findings with peer-reviewed studies, explicitly noting methodological variations (e.g., IC calculation methods) .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., cyclooxygenase-2). Validate with experimental IC values.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over time (≥100 ns) to assess conformational changes under physiological conditions.
Q. How can I optimize experimental reproducibility for kinetic studies of this compound degradation?
- Controlled Environment : Maintain constant light exposure, humidity, and oxygen levels to minimize environmental interference.
- Multi-Instrument Calibration : Validate degradation rates using HPLC, UV-Vis spectroscopy, and mass spectrometry in parallel.
- Error Propagation Analysis : Quantify uncertainties in rate constants using Monte Carlo simulations .
Data Management and Reporting
Q. What guidelines should I follow for presenting raw data in publications?
- Appendices : Include large datasets (e.g., NMR peak lists, HPLC chromatograms) in supplementary materials to maintain readability .
- Metadata Annotation : Document instrument parameters (e.g., NMR frequency, HPLC column type) to enable replication.
- FAIR Principles : Deposit processed data in repositories like Chemotion or RADAR4Chem for long-term accessibility .
Q. How do I address limitations in spectroscopic data interpretation for novel derivatives?
- Comparative Libraries : Use databases like PubChem or Reaxys to match spectral signatures with structurally similar compounds .
- Expert Consultation : Collaborate with analytical chemistry specialists to resolve ambiguous peaks (e.g., overlapping signals in crowded NMR regions) .
Ethical and Methodological Considerations
Q. What ethical standards apply when reporting negative or inconclusive results?
Q. How do I ensure compliance with chemical safety regulations in multi-institutional collaborations?
- Standardized Protocols : Align hazard communication using Globally Harmonized System (GHS) labels and Safety Data Sheets (SDS) .
- Institutional Review : Share risk assessments and disposal procedures across teams to maintain regulatory consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
